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Compound of Interest

Compound Name: 2-(2-Methoxybenzyl)oxirane
CAS No.: 62826-28-2
Cat. No.: B1605988
Get Quote
. J

Content Type: Technical Reference & Validated Protocol Subject: 1-(2-Methoxyphenyl)-2,3-
epoxypropane (CAS: 62826-28-2) Application: Pharmaceutical Intermediate Analysis (e.g.,
Tamsulosin impurities), Chiral Synthon Qualification.

Executive Summary & Molecular Context

2-(2-Methoxybenzyl)oxirane is a critical electrophilic intermediate used in the synthesis of
bioactive molecules. Its structural integrity is defined by the reactive oxirane (epoxide) ring
tethered to an ortho-substituted anisole moiety.

In drug development, particularly in the synthesis of alpha-blockers, this molecule often
appears either as a key intermediate or a "Process Related Impurity” (PRI). Distinguishing it
from its precursor (2-allylanisole) and its hydrolysis product (diol) is a mandatory quality control

step.

Physicochemical Identity
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Property Value

IUPAC Name 2-[(2-Methoxyphenyl)methylloxirane
Molecular Formula C10H1202

Molecular Weight 164.20 g/mol

) ) Strained Epoxide Ring, Electron-Rich Aromatic
Key Functionality Svst
ystem

Physical State Colorless to pale yellow oil

Analytical Workflow (Self-Validating System)

To ensure data integrity, the characterization must follow a logic-gated workflow. This prevents
misinterpretation of rearrangement products (e.g., aldehydes) which are common with labile
epoxides.
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Crude Reaction Mixture
(Epoxidation of 2-Allylanisole)

:

TLC Screening
(Hexane/EtOAC)

Is precursor (Rf ~0.8) absent?

FT-IR Analysis
Target: 1250 cm~! (Epoxide)
Absence: 1640 cm~! (Alkene)

1H NMR (CDCI3)
Diagnostic: 2.5 - 3.2 ppm region

GC-MS /LC-MS WARNING: Rearrangement
Target lon: m/z 121 (Base Peak) (Aldehyde/Ketone detected)

VALIDATED STRUCTURE
2-(2-Methoxybenzyl)oxirane

Click to download full resolution via product page

Figure 1: Logic-gated analytical workflow for confirming epoxide structure and ruling out
common rearrangement byproducts.
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Spectroscopic Data Profiling
A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCIs (Chloroform-d) is preferred to prevent ring opening which can occur in acidic or

protic solvents over time. Internal Standard: TMS (0.00 ppm).

'H NMR (400 MHz, CDCIs)

The proton spectrum is characterized by the disappearance of the allylic alkene signals (5.0—

6.0 ppm) and the appearance of the upfield epoxide multiplets.

Assignment

Position Shift (6, ppm) Multiplicity Integral .
Logic
) Aromatic (H-4,
Ar-H 7.18-7.25 Multiplet 2H
H-6)
Aromatic (H-3,
Ar-H 6.85 - 6.95 Multiplet 2H H-5 ortho to
OMe)
) Methoxy group
O-CHs 3.84 Singlet 3H o
(Characteristic)
Methine proton
Epoxide CH 3.12-3.18 Multiplet 1H of the oxirane
ring
] dd Methylene linking
Benzylic CHz 2.85-2.98 ] ) 2H ] )
(Diastereotopic) ring to epoxide
) dd (J=5.0,4.0 Terminal epoxide
Epoxide CH2 2.76 1H ]
Hz) (cis to alkyl)
] dd (J=5.0,2.6 Terminal epoxide
Epoxide CH:z 2.52 1H
Hz) (trans to alkyl)

Technical Insight: The benzylic protons (Ar-CHz-Epoxide) are diastereotopic due to the

adjacent chiral center of the epoxide. They typically appear as a complex set of doublets of

doublets (dd) rather than a clean doublet.
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13C NMR (100 MHz, CDClIs)
Position Shift (6, ppm) Assignment
Quaternary C2 (attached to
Ar-C-O 157.6
OMe)
Quaternary C1 (attached to
Ar-C-R 125.8
alkyl)
Ar-CH 128.0 - 130.5 Aromatic CH (meta/para)
Aromatic CH (ortho/para to
Ar-CH 110.2-120.5
OMe)
O-CHs 55.3 Methoxy carbon
Epoxide CH 52.4 Methine carbon of oxirane
Epoxide CH2 46.9 Terminal methylene of oxirane
Benzylic CH2 325 Methylene linker

B. Infrared Spectroscopy (FT-IR)

Sampling: Neat oil on KBr plates or ATR (Attenuated Total Reflectance).

The IR spectrum is the fastest way to confirm the conversion of the alkene precursor to the

epoxide.

© 2026 BenchChem. All rights reserved.

5/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605988?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Frequency (cm™?) Vibration Mode Diagnostic Value
3000 - 3060 C-H Stretch (Aromatic) Standard diagnostic.

Specific to OMe containing
2835 C-H Stretch (Methoxy)

compounds.

) ) ] Primary Confirmation.

~1250 Ring Breathing (Epoxide) ]

(Symmetric).

Strong band, overlaps with
1240 C-O-C Stretch (Aryl Ether) ] )

epoxide breathing.
1030 C-O Stretch (Primary) Characteristic of ether linkage.
840 - 860 Ring Deformation (Epoxide) Asymmetric ring deformation.

Confirms consumption of
Absence of 1640 C=C Stretch ) )

starting material.

Confirms no rearrangement to
Absence of 1720 C=0 Stretch

aldehyde.

C. Mass Spectrometry (MS)

Method: GC-MS (El, 70 eV). Behavior: Epoxides are fragile under Electron Impact (El). The
molecular ion (M+) is often weak. The fragmentation is driven by the stability of the benzylic
cation.

Alpha—Cleavage Tropylium-type lon Loss of CH20
(Methoxybenzyl Cation) (from Methoxy)
(Loss of C2H30 m/z 121 (BASE PEAK) m/z 91

Molecular lon
[M]+ m/z 164

Ring Opening
Epoxide Cleavage
(Loss of C2H30)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway. The formation of the resonance-stabilized 2-
methoxybenzyl cation (m/z 121) is the dominant event.
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Key Diagnostic lons:
e m/z 164 (M+): Trace/Weak relative abundance (<5%).

e m/z 121 (Base Peak): [CsHoO]*. Corresponds to the 2-methoxybenzyl cation.[1] This is the
"“fingerprint" ion.

e m/z 91: [C7H7]*. Tropylium ion (derived from further fragmentation of the m/z 121 ion).

Experimental Protocol: Characterization Setup

To replicate these results, the following protocol is recommended for the isolation and analysis
of the compound from a crude reaction mixture.

e Sample Preparation:
o Dissolve ~10 mg of the oil in 0.6 mL of CDCls.

o Note: Ensure the CDCIs is neutralized (stored over K2COs) if the sample is to be stored, as
trace acid in chloroform can catalyze the opening of the epoxide ring to a chlorohydrin.

e Instrument Parameters (Standard):

o 1H NMR: Spectral width -2 to 14 ppm; Relaxation delay 1.0 s; Scans: 16.

o 13C NMR: Spectral width -10 to 220 ppm; Scans: >256 (due to low sample mass).
¢ Quality Control Check:

o Check for a doublet at ~1.2 ppm: Indicates ring opening to the methyl-diol (if methanol was
used in workup).

o Check for a singlet at ~9.6 ppm: Indicates isomerization to the aldehyde (2-(2-
methoxyphenyl)acetaldehyde).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-(2-Methoxybenzyl)oxirane - Lead Sciences [lead-sciences.com]

e To cite this document: BenchChem. [Structural Elucidation & Spectroscopic Profiling: 2-(2-
Methoxybenzyl)oxirane]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605988?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

